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Compound of Interest

Compound Name: 2',3',4'-Trichloroacetophenone

Cat. No.: B1346110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2',3',4'-
Trichloroacetophenone (CAS No. 13608-87-2). The document collates and interprets Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate

compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary
The following sections present the quantitative spectral data for 2',3',4'-
Trichloroacetophenone.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen

atoms within the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.455 Doublet 8.37 H-6' (Aromatic)

7.338 Doublet 8.37 H-5' (Aromatic)

2.634 Singlet - -C(O)CH₃ (Acetyl)
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Data sourced from a 399.65 MHz spectrum in CDCl₃.[1]

¹³C NMR Spectroscopy (Predicted)
While experimental ¹³C NMR data is not readily available, the following table presents predicted

chemical shifts based on structure-activity relationships and data from analogous compounds.

These predictions are useful for provisional assignment.

Predicted Chemical Shift (δ) ppm Assignment

195 - 200 C=O (Ketone)

138 - 142 C-1' (Aromatic, C-C=O)

133 - 137 C-2' (Aromatic, C-Cl)

130 - 134 C-3' (Aromatic, C-Cl)

128 - 132 C-4' (Aromatic, C-Cl)

125 - 129 C-5' (Aromatic, C-H)

123 - 127 C-6' (Aromatic, C-H)

28 - 32 -C(O)CH₃ (Acetyl)

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy (Predicted)
The following table outlines the predicted characteristic infrared absorption bands for 2',3',4'-
Trichloroacetophenone, corresponding to its key functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-CH₃)

1690 - 1670 Strong C=O Stretch (Aryl Ketone)

1600 - 1550 Medium-Strong Aromatic C=C Stretch

1470 - 1430 Medium Aromatic C=C Stretch

1100 - 1000 Strong C-Cl Stretch

850 - 750 Strong C-H Bending (out-of-plane)

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of the molecule.
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m/z Relative Intensity (%) Assignment

222 27.1 [M]⁺ (Molecular Ion, ³⁵Cl₃)

224 26.0 [M+2]⁺

226 8.5 [M+4]⁺

207 100.0 [M-CH₃]⁺ (Base Peak)

209 96.7 [M-CH₃+2]⁺

211 31.5 [M-CH₃+4]⁺

181 21.2 [M-C₂H₂O]⁺

179 22.2 [M-C₂H₄O]⁺

143 7.1 [C₆H₂Cl₂]⁺

109 9.3 [C₆H₂Cl]⁺

74 10.9 [C₃H₃Cl]⁺

43 46.9 [C₂H₃O]⁺

Data corresponds to the major observed fragments.[1]

Experimental Protocols
Standard protocols for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2',3',4'-Trichloroacetophenone (approximately 5-10 mg)

is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher)

spectrometer. Standard acquisition parameters include a 30-45° pulse width, a relaxation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://m.chemicalbook.com/SpectrumEN_13608-87-2_1HNMR.htm
https://www.benchchem.com/product/b1346110?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at

a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5

seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to

the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation. The resulting spectrum is then phased and baseline corrected. Chemical

shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 2',3',4'-
Trichloroacetophenone is finely ground with about 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample

pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is

acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of

4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small

amount of the solid sample is placed in a capillary tube.

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation

of the molecule.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion as a function of its m/z ratio.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for 2',3',4'-Trichloroacetophenone.
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Caption: Workflow of Spectral Analysis for Structural Elucidation.
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NMR Data IR Data MS Data

2',3',4'-Trichloroacetophenone

C=O Aromatic Ring -CH₃ C-Cl

¹H NMR

δ 2.6 (s, 3H) δ 7.3-7.5 (d, 2H)

¹³C NMR

δ 197 (C=O) δ 120-140 (Ar-C) δ 30 (-CH₃)

Correlates to Correlates to

IR Absorption (cm⁻¹)

~1680 (C=O) ~3050 (Ar C-H) ~2950 (Aliph. C-H) ~1100 (C-Cl)

Correlates to Correlates to Correlates to

Mass Spectrum (m/z)

222 [M]⁺ 207 [M-CH₃]⁺ 43 [COCH₃]⁺

Correlates to

Click to download full resolution via product page

Caption: Correlation of Spectral Data to Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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